N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-N-pyrimidin-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(18-14-16-6-2-7-17-14)11-3-1-5-15-13(11)21-10-4-8-20-9-10/h1-3,5-7,10H,4,8-9H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBIDCSUAIXBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via etherification reactions, often using tetrahydrofuran-3-ol as a reagent.
Attachment of the Nicotinamide Group: The final step involves coupling the nicotinamide group to the intermediate compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioisosteric Replacements
Compound 11 (from ), (S)-N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((tetrahydrofuran-3-yl)oxy)phenyl)buta-2,3-dienamide, shares key motifs with the target compound:
- Tetrahydrofuran-3-yloxy substituent : This group enhances solubility and modulates steric bulk.
- Core differences : Compound 11 employs a phenylbuta-2,3-dienamide backbone instead of nicotinamide, introducing an allenamide (C=C=C) bioisostere. This substitution may alter conformational dynamics and metabolic stability .
The patent compound XIV (), 3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide, diverges further:
- Benzodioxin and indazole groups : These aromatic systems may enhance target binding affinity compared to pyrimidine.
- Chiral tetrahydrofuran-3-yl : Both compounds retain this motif, suggesting its importance in stereoselective interactions .
Physicochemical and Pharmacological Properties
Patent and Process Considerations
The patent for Compound XIV highlights the industrial relevance of tetrahydrofuran-3-yl benzamides, with claims covering enantiomerically pure intermediates and scalable coupling methods. This contrasts with academic syntheses (e.g., Compound 11), which prioritize structural novelty over yield .
Biological Activity
N-(pyrimidin-2-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a pyrimidine ring and a tetrahydrofuran moiety, which contribute to its unique pharmacological profile. The structural formula can be represented as follows:
This molecular configuration is significant for its interaction with biological targets.
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of certain enzymes implicated in disease processes. For instance, studies have shown that similar pyrimidine derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, which is a validated target for anti-malarial therapies .
Anticancer Activity
Compounds within the same chemical class have demonstrated notable anticancer effects. For example, a related pyrimidine derivative exhibited potent inhibitory effects on cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties . The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrimidine-based compounds. For instance, one derivative showed significant activity against influenza viruses, leading to a reduction in viral load in infected models . This suggests that this compound might also exhibit antiviral properties worth exploring further.
Case Study 1: Anticancer Efficacy
A study focusing on a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity . The compound's ability to induce apoptosis was confirmed through increased caspase activity.
Case Study 2: Antiviral Activity
In a mouse model infected with influenza A virus, a pyrimidine derivative showed over a 2-log reduction in viral load following treatment . This highlights the potential of this compound as an antiviral agent.
Comparative Analysis
| Activity | This compound | Related Compounds |
|---|---|---|
| Anticancer | Potential (IC50 ~ 0.126 μM in TNBC) | Yes |
| Antiviral | Potential (viral load reduction in models) | Yes |
| Antimicrobial | Possible (based on structural similarity) | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
